2-Bromo-3',5'-difluorobenzophenone
Overview
Description
2-Bromo-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H7BrF2O. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent fluorination is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of 2-Bromo-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carbonyl group in the benzophenone moiety can be reduced to alcohols or oxidized to carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
- Substituted benzophenones
- Alcohols and carboxylic acids
- Biaryl compounds
Scientific Research Applications
2-Bromo-3’,5’-difluorobenzophenone has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
Pharmaceuticals: Investigated for potential use in drug discovery and development.
Agriculture: Studied for its role in synthesizing agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
- 2-Bromo-3,5-difluorobenzotrifluoride
- 1-Bromo-2,3-difluorobenzene
- 2-Bromo-4’,6’-difluorobenzophenone
Comparison: 2-Bromo-3’,5’-difluorobenzophenone is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring selective reactivity and in applications where specific molecular interactions are crucial .
Biological Activity
2-Bromo-3',5'-difluorobenzophenone (CAS No. 951891-77-3) is a synthetic organic compound that belongs to the benzophenone family. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrF2O. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties, influencing its reactivity and interactions with biological targets.
This compound exhibits its biological activity primarily through the following mechanisms:
- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance the compound's interaction with biomolecules.
- Hydrogen Bonding : The carbonyl group in the benzophenone structure can form hydrogen bonds with nucleophiles, facilitating various biochemical interactions.
- Substitution Reactions : The bromine atom can be substituted by other nucleophiles, potentially leading to the formation of biologically active derivatives.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study highlighted that compounds structurally similar to this benzophenone derivative exhibited significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | < 25 |
HepG-2 (Liver Cancer) | < 25 |
HCT-116 (Colorectal Cancer) | < 25 |
These findings suggest that this compound could be further explored for its potential as an anticancer agent .
Antibacterial Activity
Additionally, preliminary investigations into the antibacterial properties of this compound have shown promising results against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial potential.
Bacterial Strain | Activity |
---|---|
Escherichia coli | Active |
Staphylococcus aureus | Active |
These results warrant further studies to elucidate the specific mechanisms through which this compound exerts its antibacterial effects .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Mechanisms : In vivo studies using SCID mice with KB tumors revealed that similar compounds showed high efficacy in reducing tumor size, indicating potential for this compound in cancer therapy .
- Chemical Interactions : Investigations into the interactions of this compound with various biomolecules have demonstrated that it can modulate enzyme activities, suggesting a mechanism for its therapeutic effects .
Properties
IUPAC Name |
(2-bromophenyl)-(3,5-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLZFQRSSRCKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258205 | |
Record name | (2-Bromophenyl)(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-77-3 | |
Record name | (2-Bromophenyl)(3,5-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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